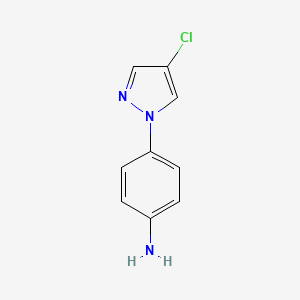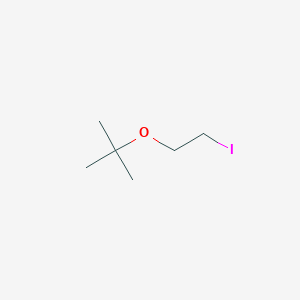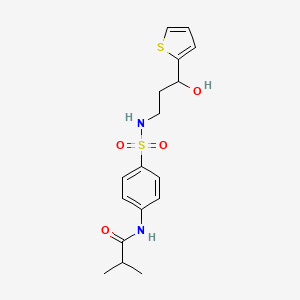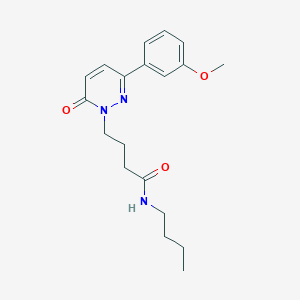
4-(4-chloro-1H-pyrazol-1-yl)aniline
Vue d'ensemble
Description
“4-(4-chloro-1H-pyrazol-1-yl)aniline” is a chemical compound with the CAS Number: 112738-17-7 . It has a molecular weight of 193.64 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 193.64 .Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariennes
La 4-(4-chloro-1H-pyrazol-1-yl)aniline a été utilisée dans la synthèse de dérivés de pyrazole couplés à l'hydrazine, qui ont montré des activités antileishmaniennes et antimalariennes puissantes . Par exemple, le composé 13 a montré une activité antipromastigote supérieure, étant 174 fois plus actif que les médicaments standards miltefosine et amphotéricine B désoxycholate . De plus, les composés cibles 14 et 15 ont suscité de meilleurs effets d'inhibition contre Plasmodium berghei avec une suppression respective de 70,2% et 90,4% .
Études de docking moléculaire
Des études de docking moléculaire ont été menées sur des dérivés de this compound pour justifier leur activité antipromastigote in vitro puissante . Ces études ont montré que le composé 13 présente un modèle d'ajustement souhaitable dans la poche LmPTR1 (site actif) caractérisé par une énergie libre de liaison inférieure .
Activités anticancéreuses
Les dérivés de this compound ont montré des effets inhibiteurs efficaces de la croissance tumorale dans des études de xénogreffe LNCaP . Ce travail fournit un nouvel échafaudage chimique pour les antagonistes de l'AR et offre une nouvelle perspective pour le développement du traitement du PCa .
Activités antimicrobiennes
La this compound a été utilisée dans la synthèse de dérivés d'hydrazone substitués par la coumarine, qui ont montré une activité antimicrobienne contre une variété de bactéries . Ceux-ci incluent les bactéries Gram-positives telles que S. aureus et B. subtilis, et les bactéries Gram-négatives telles que Escherichia coli, E. aerogenes, A. baumannii, Pseudomonas aeruginosa et Klebsiella pneumoniae .
Safety and Hazards
Orientations Futures
Pyrazole derivatives, including “4-(4-chloro-1H-pyrazol-1-yl)aniline”, have promising agro-chemical, fluorescent, and biological properties . Therefore, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
The exact mode of action of 4-(4-chloro-1H-pyrazol-1-yl)aniline Pyrazole derivatives are known to form pyrazolium ions upon addition of protons, which can facilitate electrophilic attack at certain carbon atoms . This could potentially influence the interaction of This compound with its targets.
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, suggesting they may influence multiple pathways .
Result of Action
The molecular and cellular effects of This compound Pyrazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
4-(4-chloropyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOMRSBPRLSTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112738-17-7 | |
| Record name | 4-(4-chloro-1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-difluoro-N-(2-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2512777.png)
![3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2512780.png)
![9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2512781.png)


![N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2512791.png)




![methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2512798.png)
![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2512800.png)